molecular formula C21H16ClFN4O2 B2702423 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 953171-80-7

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2702423
CAS RN: 953171-80-7
M. Wt: 410.83
InChI Key: IAFIMFUFMISRJK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation for Imaging Applications

Research has focused on the synthesis and biological evaluation of fluorine-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET) (Fookes et al., 2008). These compounds, including derivatives like [18F]PBR111, have shown high in vitro affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs), indicating their potential in imaging neurodegenerative disorders (Dollé et al., 2008).

Central Nervous System (CNS) Activity

Imidazo[1,2-b]pyridazines, closely related to the queried compound, have been synthesized and evaluated for their central nervous system activities. These compounds exhibit varying potencies in displacing [3H]diazepam from rat brain membranes, suggesting their potential in modulating CNS function (Barlin et al., 1992).

Optical Properties and Material Applications

A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights the synthesis of compounds with remarkable optical properties, including large Stokes' shift and tunable quantum yields. These characteristics are crucial for developing luminescent materials and exploring their potential in various applications (Volpi et al., 2017).

Melatonin Receptor Ligands

Derivatives of imidazo[1,2-a]pyridines have been designed and synthesized as novel classes of melatonin receptor ligands. Some of these compounds have shown good affinity and selectivity for MT2 over MT1 receptors, indicating their potential in sleep and circadian rhythm regulation (El Kazzouli et al., 2011).

Antiviral Drug Discovery

Imidazo[1,2-b]pyridazine compounds have been explored in the context of antiviral drug discovery, showcasing the versatility of this scaffold in developing therapeutics for viral infections (De Clercq, 2009).

properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c1-29-21-9-8-19-24-18(12-27(19)26-21)14-4-7-16(22)17(11-14)25-20(28)10-13-2-5-15(23)6-3-13/h2-9,11-12H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFIMFUFMISRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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